Bromotrimethylammoniumbimane Bromide
Overview
Description
Bromotrimethylammoniumbimane Bromide, also known as this compound, is a useful research compound. Its molecular formula is C13H19Br2N3O2 and its molecular weight is 409.12 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of qBBr is the α1 subunit of the human histone deacetylase (HDAC) complex . HDAC plays a crucial role in various biological processes, including HIV infection and autoimmune diseases .
Mode of Action
qBBr is a fluorescent molecule that can be used as a probe for protease activity . It interacts with its target, the α1 subunit of the HDAC complex, to study the complex’s role in HIV infection and autoimmune diseases .
Biochemical Pathways
It has been shown to havecytosolic Ca2±dependent effects on cell signaling pathways , including the induction of apoptosis and modulation of protein phosphatases .
Result of Action
The molecular and cellular effects of qBBr’s action are primarily related to its role as a fluorescent probe for protease activity . Its interaction with the α1 subunit of the HDAC complex can provide valuable insights into the role of this complex in HIV infection and autoimmune diseases .
Action Environment
It is known that the compound should be stored at 2°c - 8°c, kept under inert gas (nitrogen), and protected from light .
Biochemical Analysis
Biochemical Properties
Bromotrimethylammoniumbimane Bromide interacts with various biomolecules in biochemical reactions. It is used to study the α1 subunit of the human histone deacetylase (HDAC) complex . The positive charge of this compound allows it to form conjugates that can be separated via electrophoresis or cation-exchange chromatography .
Cellular Effects
This compound has been shown to have cytosolic Ca2±dependent effects on cell signaling pathways . It can induce apoptosis and modulate protein phosphatases . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s fluorescent properties allow it to be used as a probe for protease activity . It can also interact with the α1 subunit of the human histone deacetylase (HDAC) complex, which plays an important role in HIV infection and autoimmune diseases .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by its positive charge . This allows it to form conjugates that can be separated via electrophoresis or cation-exchange chromatography .
Properties
IUPAC Name |
[7-(bromomethyl)-2,6-dimethyl-3,5-dioxopyrazolo[1,2-a]pyrazol-1-yl]methyl-trimethylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN3O2.BrH/c1-8-10(6-14)15-11(7-17(3,4)5)9(2)13(19)16(15)12(8)18;/h6-7H2,1-5H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRPMMVPBVOKQS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C(=O)N2C1=O)C)CBr)C[N+](C)(C)C.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Br2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332981 | |
Record name | qBBr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71418-45-6 | |
Record name | Bromobimane q | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71418-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | qBBr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70332981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H,7H-Pyrazolo[1,2-a]pyrazole-3-methanaminium, 5-(bromomethyl)-N,N,N,2,6-pentamethyl-1,7-dioxo-, bromide (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How was bromotrimethylammoniumbimane bromide (qBBr) utilized in the study of human AE1 topology?
A1: The study utilized qBBr, a membrane-impermeant reagent, to identify cysteine residues within the AE1 C-terminal region that were exposed to the extracellular environment []. After expressing cysteine mutants of AE1 in HEK293 cells, qBBr was applied to label accessible cysteine residues. By comparing qBBr labeling patterns with those obtained using a membrane-permeant cysteine-reactive reagent, the researchers could distinguish between intracellular and extracellular cysteine residues, contributing to the proposed topology model of AE1.
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